molecular formula C9H6N2O4 B2773059 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid CAS No. 1821028-80-1

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B2773059
CAS RN: 1821028-80-1
M. Wt: 206.157
InChI Key: FDJXVHKCNJIHTB-UHFFFAOYSA-N
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Description

“2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the InChI code 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.16 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis and Biological Activity : A study by Khalifa et al. (1982) focused on synthesizing derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, including 6-bromo-1-ethyl and its benzoyl and benzyl derivatives, to explore their biological activity (Khalifa et al., 1982).

  • Chemical Reduction Studies : Research by Armarego and Milloy (1973) involved the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, yielding various dihydro-derivatives, which were further characterized for potential applications (Armarego & Milloy, 1973).

Biological and Pharmacological Properties

  • Anticonvulsant Activity : El Kayal et al. (2019) studied the anticonvulsant properties of new derivatives of 2,4-dioxo-1,4-dihydroquinazoline, demonstrating promising results in mice without impairing motor coordination (El Kayal et al., 2019).

  • PPARγ Agonist for Diabetes : A study by Azukizawa et al. (2008) identified a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a potent PPARγ agonist, showing potential as a safe and efficacious drug for diabetes (Azukizawa et al., 2008).

  • NMDA Receptor Antagonism : Research by Carling et al. (1992) on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives revealed their antagonistic activity at the glycine site on the NMDA receptor, suggesting potential therapeutic applications (Carling et al., 1992).

Chemical Properties and Synthesis Techniques

  • Photophysical Properties of Coordination Polymers : A study by Yuan et al. (2017) investigated the synthesis and photophysical properties of coordination polymers based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, contributing to the understanding of their chemical and physical properties (Yuan et al., 2017).

  • Microwave-Assisted Synthesis and Antioxidant Activity : Obafemi et al. (2018) synthesized a new tetrahydroquinazoline-2-carboxylic acid and assessed its antioxidant and antibacterial activities, demonstrating its potential in these areas (Obafemi et al., 2018).

Safety and Hazards

The compound is labeled with the hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .

properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXVHKCNJIHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

CAS RN

1821028-80-1
Record name 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
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